molecular formula C12H19N3O2 B2790470 1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine CAS No. 2097873-51-1

1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine

Cat. No.: B2790470
CAS No.: 2097873-51-1
M. Wt: 237.303
InChI Key: QGXIXNXEHWZZNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms This particular compound features a methyl group at the 5-position of the oxazole ring and an isopropyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine typically involves the following steps:

  • Formation of 5-Methyl-1,2-oxazole-4-carbonyl chloride: This can be achieved by reacting 5-methyl-1,2-oxazole-4-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.

  • Reaction with Piperazine: The resulting oxazole carbonyl chloride is then reacted with piperazine in the presence of a base such as triethylamine (Et₃N) to form the target compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, involving nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O₂, aqueous conditions.

  • Reduction: LiAlH₄, NaBH₄, in anhydrous ether.

  • Substitution: Amines, alcohols, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Substituted oxazoles or piperazines.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine exerts its effects involves interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-Methyl-1,2-oxazole-3-carbonyl)piperazine

  • 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride

  • 1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-ethylpiperazine

Uniqueness: 1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine stands out due to its specific structural features, such as the isopropyl group on the piperazine ring, which can influence its reactivity and biological activity compared to similar compounds.

This compound's unique structure and properties make it a valuable subject of study in various scientific and industrial applications. Its versatility and potential for innovation continue to drive research and development efforts in multiple fields.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-(4-propan-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9(2)14-4-6-15(7-5-14)12(16)11-8-13-17-10(11)3/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXIXNXEHWZZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.